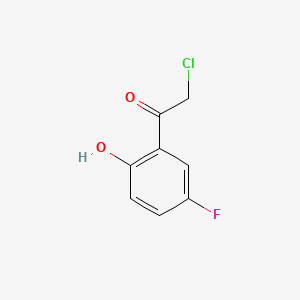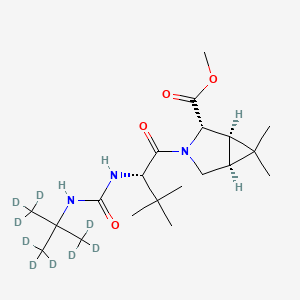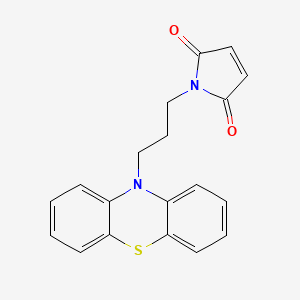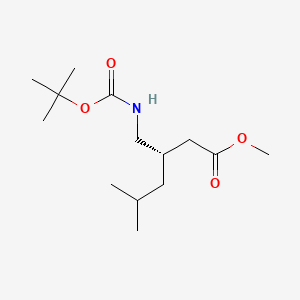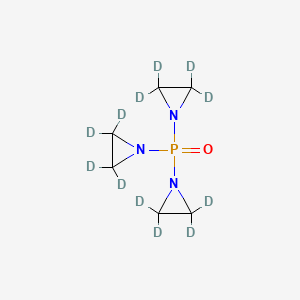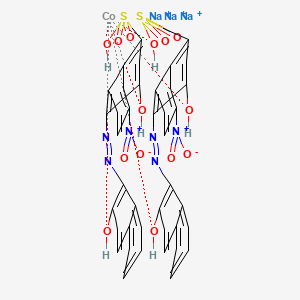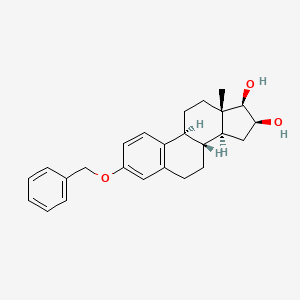
3-O-Benzyl 16-Epiestriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Benzyl 16-Epiestriol: is a synthetic derivative of 16-Epiestriol, a naturally occurring estrogen metabolite. The compound is characterized by the presence of a benzyl group at the 3-position of the estriol structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl 16-Epiestriol typically involves the protection of the hydroxyl groups of 16-Epiestriol followed by benzylation at the 3-position. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 16 and 17 positions are protected using suitable protecting groups such as acetyl or benzoyl groups.
Benzylation: The protected intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions: 3-O-Benzyl 16-Epiestriol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols in the presence of catalysts or bases.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-O-Benzyl 16-Epiestriol is used as a precursor in the synthesis of more complex steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its estrogenic activity. It serves as a model compound to understand the interactions of estrogens with their receptors and the resulting biological effects.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in hormone replacement therapy and the treatment of estrogen-related disorders. Its ability to modulate estrogen receptors makes it a candidate for further investigation in medical research.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the synthesis of specialized chemicals and intermediates .
作用机制
3-O-Benzyl 16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The compound’s mechanism of action involves:
Binding to Estrogen Receptors: The benzyl group at the 3-position enhances the compound’s affinity for estrogen receptors.
Modulation of Gene Expression: The binding of this compound to estrogen receptors leads to changes in the expression of target genes involved in cell growth, differentiation, and metabolism.
Pathways Involved: The compound influences pathways related to hormone signaling, cell proliferation, and apoptosis.
相似化合物的比较
16-Epiestriol: The parent compound of 3-O-Benzyl 16-Epiestriol, known for its estrogenic activity.
Estriol: Another naturally occurring estrogen metabolite with similar biological properties.
Estradiol: A potent estrogen with a different substitution pattern, leading to distinct biological effects.
Uniqueness of this compound:
Structural Modification: The presence of the benzyl group at the 3-position distinguishes this compound from other estrogens, potentially enhancing its receptor binding affinity and biological activity.
Research Potential: The compound’s unique structure makes it a valuable tool in research, allowing scientists to explore new synthetic routes and biological pathways.
属性
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPBUZZJUIEDX-FLEOUKIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742562 |
Source


|
| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33116-58-4 |
Source


|
| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)
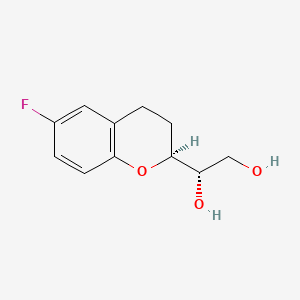
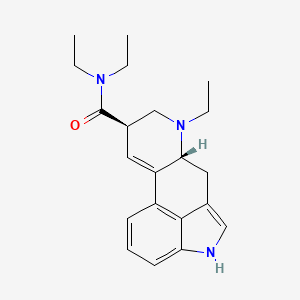
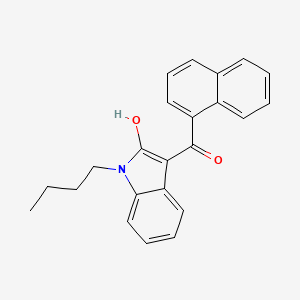
![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
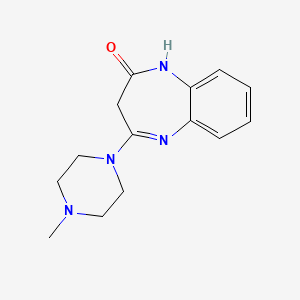
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)
